(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique structure containing both a cyclopentane ring and two carboxylic acid functionalities. Researchers have utilized it as a starting material for the synthesis of more complex molecules, including:
The presence of two carboxylic acid groups in (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers interesting possibilities for medicinal chemistry research. Studies have investigated its potential for:
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chiral compound characterized by a cyclopentane ring with two functional groups: a methoxycarbonyl group and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of 172.18 g/mol. The compound features stereocenters at the first and third positions of the cyclopentane ring, contributing to its unique stereochemical properties. The systematic IUPAC name reflects its structure, indicating the specific configuration of the chiral centers .
Currently, there is no documented research on the specific mechanism of action of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Since it is not a naturally occurring compound, its biological activity, if any, remains unknown.
These reactions allow for the modification of the compound's structure, making it versatile for further chemical synthesis .
Several synthetic routes can be employed to produce (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid. Common methods include:
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid has potential applications in several fields:
Interaction studies involving (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid would typically focus on its binding affinity to various biological targets. This includes evaluating its role as a ligand in receptor interactions or as a substrate in enzyme catalysis. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug design .
Similar compounds to (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid include:
Compound Name | CAS Number | Key Features |
---|---|---|
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96443-42-4 | Chiral centers at 1 and 3 positions |
(1R,3S)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | 96382-85-3 | Stereoisomer with opposite configurations |
Methyl cyclopentanecarboxylate | 4630-80-2 | Ester derivative without carboxylic acid group |
Dimethyl cyclopentane-1,3-dicarboxylate | 2435-36-1 | Dicarboxylic structure |
The uniqueness of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid lies in its specific stereochemistry combined with functional groups that offer diverse reactivity patterns. This combination makes it particularly valuable for applications requiring precise control over molecular geometry and interactions, setting it apart from other similar compounds .
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (CAS 96443-42-4) is a sterically complex, highly functionalized cyclopentane derivative with dual carboxylic acid and methoxycarbonyl substituents. This compound has emerged as a critical intermediate in organic synthesis, particularly in the stereoselective construction of bioactive molecules and complex cyclic architectures. Its significance lies in its rigid stereochemistry, reactivity profile, and applications in medicinal chemistry and materials science. This article reviews its historical development, synthetic methodologies, interdisciplinary relevance, and position within cyclopentanecarboxylic acid research.
Cyclopentane derivatives have long been central to organic chemistry due to their strain-free structure and synthetic versatility. Early synthetic routes focused on cyclohexane systems (e.g., Diels-Alder reactions), but cyclopentane derivatives gained prominence through methods like the Favorskii rearrangement and Michael additions. The development of (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid reflects advances in asymmetric synthesis and functional group manipulation, addressing challenges in stereochemical control and ring strain management.
The compound’s academic trajectory is marked by its role in synthesizing natural products and pharmacologically active molecules. Key milestones include:
The compound bridges organic synthesis and medicinal chemistry through its role in:
Compared to simpler cyclopentanecarboxylic acid (CAS 3400-45-1), (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic acid offers enhanced reactivity and stereochemical control:
Property | Cyclopentanecarboxylic Acid | (1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid |
---|---|---|
Structure | Monocarboxylic acid | Dual functional groups (carboxylic acid, methoxycarbonyl) |
Reactivity | Limited to esterification, decarboxylation | Enables nucleophilic substitutions, cyclizations, and radical reactions |
Stereochemistry | Achiral | Defined (1S,3R) configuration enabling asymmetric synthesis |
Applications | Building block in organic synthesis | Intermediate in natural product synthesis, medicinal chemistry |